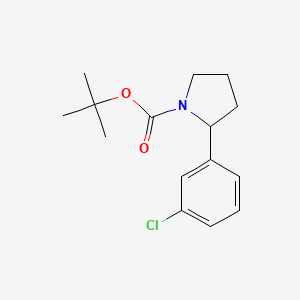

Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by the presence of a tert-butyl ester group and a 3-chlorophenyl substituent on the pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

While tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate's specific applications are not detailed in the provided search results, the related research areas and compounds suggest potential uses in scientific research, particularly in medicinal chemistry and materials science.

Pyrrolidine Derivatives in Pharmaceutical Research

- Beta 3 Adrenergic Receptor Agonists Hydroxymethyl pyrrolidines, which share a pyrrolidine core, have been investigated as beta 3 adrenergic receptor agonists . These receptors are involved in various physiological processes, including metabolism and lipolysis, suggesting that pyrrolidine-based compounds could be relevant in the development of drugs targeting metabolic disorders .

- Ionotropic Glutamate Receptor Antagonists Analogs of 3-carboxyphenyl)pyrrolidine-2-carboxylic acid have been studied as competitive antagonists for ionotropic glutamate receptors (iGluRs), which play a critical role in the central nervous system . These compounds have potential applications in studying and treating neurological disorders .

- Vasopressin Receptor Antagonists Research has been done in discovering brain-penetrant vasopressin 1a receptor antagonists, which are relevant for clinical studies in people with autism .

Antimicrobial Applications

- Silver Diamine Fluoride (SDF) Silver diamine fluoride, which contains silver, has proven to be an antibacterial agent . Studies have shown its effectiveness in arresting caries lesions in primary teeth and inhibiting the growth of cariogenic biofilms . While this compound does not contain silver, its structural similarity to other antimicrobial compounds suggests it could be explored for similar applications .

Chemical Synthesis

- Building Block in Organic Synthesis this compound can serve as a building block or intermediate in the synthesis of more complex molecules . The presence of the tert-butyl carbamate protecting group and the chlorophenyl substituent allows for further functionalization and diversification of the molecule .

- C-H Activation Methodology Pyrrolidine derivatives have been synthesized using C(sp3)-H activation methodologies, which involve the direct functionalization of C-H bonds . This approach can be used to create a diverse range of pyrrolidine analogs with different substitution patterns .

Related Compounds

- Tert-Butyl 3-(3-chlorophenyl)-3-hydroxypiperidine-1-carboxylate This compound, which is related to this compound, is available for scientific research . Its structural similarity suggests it may have similar applications in chemical synthesis or medicinal chemistry .

- 5-[5-Tert-butyl-2-(3-chlorophenyl)-3,4-dihydropyrazol-3-yl]-2-fluorophenol This compound contains both a tert-butyl group and a chlorophenyl substituent, similar to the target compound . It is another example of a complex molecule that incorporates these functional groups, suggesting their importance in the design of bioactive compounds .

Wirkmechanismus

The mechanism of action of tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

- Tert-butyl 2-(4-chlorophenyl)pyrrolidine-1-carboxylate

- Tert-butyl 2-(3-fluorophenyl)pyrrolidine-1-carboxylate

- Tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate is unique due to the specific combination of the tert-butyl ester group and the 3-chlorophenyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

Tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1467949-27-4

- Molecular Formula : C14H18ClN

- Molecular Weight : 239.75 g/mol

The presence of a chlorophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS).

- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which can affect cellular signaling and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Antimicrobial Studies

In a study evaluating various pyrrolidine derivatives, this compound was tested against multiple bacterial strains. The results indicated significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin .

Anticancer Research

Research on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of P388 murine leukemia cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

CNS Activity Evaluation

A study focused on the compound's interaction with dopamine receptors indicated that it might serve as a selective antagonist or partial agonist, impacting dopaminergic signaling pathways associated with mood and behavior . This finding opens avenues for exploring its role in treating neuropsychiatric disorders.

Eigenschaften

IUPAC Name |

tert-butyl 2-(3-chlorophenyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOXXYYOBBEKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.